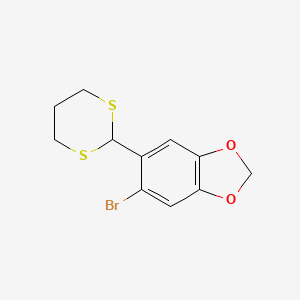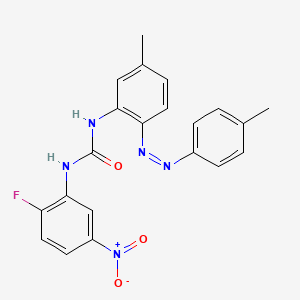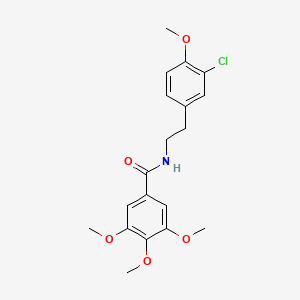
5-Bromo-6-(1,3-dithian-2-yl)-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(1,3-dithian-2-yl)-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a bromine atom and a dithiane group
Preparation Methods
Chemical Reactions Analysis
5-Bromo-6-(1,3-dithian-2-yl)-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
5-Bromo-6-(1,3-dithian-2-yl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-Bromo-6-(1,3-dithian-2-yl)-1,3-benzodioxole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and dithiane group play crucial roles in these interactions, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-6-(1,3-dithian-2-yl)-1,3-benzodioxole include other benzodioxole derivatives and dithiane-substituted compounds. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and applications. Examples include 5-Bromo-1,3-benzodioxole and 6-(1,3-dithian-2-yl)-1,3-benzodioxole .
Properties
CAS No. |
94671-00-8 |
|---|---|
Molecular Formula |
C11H11BrO2S2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
5-bromo-6-(1,3-dithian-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H11BrO2S2/c12-8-5-10-9(13-6-14-10)4-7(8)11-15-2-1-3-16-11/h4-5,11H,1-3,6H2 |
InChI Key |
ADJWQNNVELNXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)













